molecular formula C19H18N4OS3 B4201350 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE

Cat. No.: B4201350
M. Wt: 414.6 g/mol
InChI Key: MJRINSKVOGIPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is a complex organic compound that features both benzothiazole and benzimidazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE typically involves the reaction of 2-mercaptobenzothiazole with a suitable benzimidazole derivative under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the benzothiazole and benzimidazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylthio)-1-(4-chlorophenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE is unique due to the presence of both benzothiazole and benzimidazole moieties, which confer a wide range of biological activities. Its specific structure allows for diverse chemical modifications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS3/c1-2-9-25-12-7-8-13-15(10-12)21-18(20-13)23-17(24)11-26-19-22-14-5-3-4-6-16(14)27-19/h3-8,10H,2,9,11H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRINSKVOGIPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-[5-(PROPYLSULFANYL)-1H-1,3-BENZIMIDAZOL-2-YL]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.